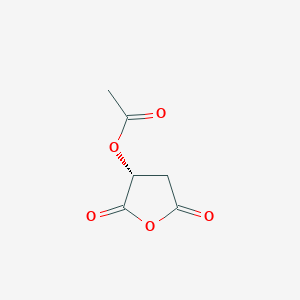

(R)-(+)-2-Acétoxyacide succinique anhydride

Vue d'ensemble

Description

®-(+)-2-Acetoxysuccinic anhydride is a chiral compound that plays a significant role in organic synthesis. It is an anhydride derivative of succinic acid, featuring an acetoxy group at the second carbon position. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Applications De Recherche Scientifique

Organic Synthesis

-

Reagent in Acetylation Reactions :

- (R)-(+)-2-Acetoxysuccinic anhydride is commonly used as a reagent for introducing acetyl groups into organic molecules. This reaction is crucial for modifying the properties of compounds and enhancing their biological activity.

-

Chiral Building Block :

- Its chirality allows it to serve as a chiral acylating agent in asymmetric acylation reactions, enabling the synthesis of enantiopure compounds necessary for pharmaceutical applications.

- Protecting Group :

Biological Applications

-

Modification of Biomolecules :

- In biological research, (R)-(+)-2-Acetoxysuccinic anhydride is employed to modify proteins and nucleic acids. This modification can help elucidate structure-function relationships and facilitate drug design.

-

Interaction Studies :

- The compound's electrophilic nature allows it to form covalent bonds with nucleophiles in biological macromolecules, making it useful in studies of biochemical pathways and drug interactions.

Industrial Applications

- Polymer Production :

- Flavoring Agents and Fragrances :

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of (R)-(+)-2-Acetoxysuccinic anhydride in the asymmetric synthesis of a pharmaceutical intermediate. The introduction of the acetyl group was achieved with high enantioselectivity, highlighting its effectiveness as a chiral acylating agent.

Case Study 2: Protein Modification

Research involving (R)-(+)-2-Acetoxysuccinic anhydride showed its potential in modifying specific amino acid residues in proteins, allowing researchers to study conformational changes and functional implications in enzymatic activity.

Mécanisme D'action

Target of Action

®-(+)-2-Acetoxysuccinic anhydride, also known as ®-2,5-dioxotetrahydrofuran-3-yl acetate, is a type of carboxylic acid derivative . The primary targets of this compound are molecules that contain an -NH2 group, such as ammonia and primary amines . These targets play a crucial role in various biochemical reactions, serving as nucleophiles that can attack the carbonyl carbon of the anhydride .

Mode of Action

The interaction of ®-(+)-2-Acetoxysuccinic anhydride with its targets involves a nucleophilic acyl substitution reaction . The nucleophile (-NH2 group) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, resulting in the removal of the leaving group . The overall process involves the substitution of the nucleophile for the leaving group .

Biochemical Pathways

The action of ®-(+)-2-Acetoxysuccinic anhydride affects several biochemical pathways. It is involved in the formation of carboxylic acid derivatives, including amides, esters, and others . These derivatives are formed through nucleophilic acyl substitution reactions . The compound’s action can also lead to the hydrolysis of anhydrides, converting them back to their parent carboxylic acids .

Pharmacokinetics

The general reactivity of carboxylic acid derivatives like this compound is known to be influenced by the electronegativity of the leaving group . More electronegative leaving groups can withdraw electron density from the carbonyl, thereby increasing its electrophilicity and potentially influencing the compound’s bioavailability .

Result of Action

The molecular and cellular effects of ®-(+)-2-Acetoxysuccinic anhydride’s action are largely dependent on the specific biochemical context. In general, its action can lead to the formation of various carboxylic acid derivatives, which can have diverse roles in cellular processes . Additionally, its ability to undergo hydrolysis can influence the balance of carboxylic acids and their derivatives within the cell .

Action Environment

The action, efficacy, and stability of ®-(+)-2-Acetoxysuccinic anhydride can be influenced by various environmental factors. For instance, the presence of water can lead to the hydrolysis of the anhydride, which can be an unwanted side reaction . Therefore, steps are often taken to keep the system “dry” or water-free . Additionally, the compound’s reactivity can be influenced by the presence of other molecules that can act as nucleophiles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-2-Acetoxysuccinic anhydride typically involves the reaction of succinic anhydride with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve purification steps such as recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of ®-(+)-2-Acetoxysuccinic anhydride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human intervention, reducing the risk of contamination and improving safety.

Analyse Des Réactions Chimiques

Types of Reactions

®-(+)-2-Acetoxysuccinic anhydride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: Reacts with water to form succinic acid and acetic acid.

Reduction: Can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine.

Hydrolysis: Performed under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.

Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Amides and Esters: Formed from nucleophilic substitution reactions.

Succinic Acid and Acetic Acid: Products of hydrolysis.

Alcohols: Resulting from reduction reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Succinic Anhydride: Lacks the acetoxy group and is less reactive.

Acetic Anhydride: Does not contain the succinic acid moiety and has different reactivity.

Maleic Anhydride: Contains a double bond, making it more reactive in certain reactions.

Uniqueness

®-(+)-2-Acetoxysuccinic anhydride is unique due to its chiral nature and the presence of both succinic and acetoxy groups. This combination of features makes it a versatile reagent in organic synthesis, capable of participating in a variety of chemical reactions.

Activité Biologique

(R)-(+)-2-Acetoxysuccinic anhydride is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural features allow it to play a crucial role in various biological activities, particularly in the synthesis of optically active molecules and as a reactive intermediate in biochemical processes.

Chemical Structure and Properties

- Molecular Formula : C₆H₆O₅

- Molecular Weight : 158.11 g/mol

- Melting Point : 56°C to 58°C

- Solubility : Reacts in water, moisture-sensitive

The compound is characterized by a cyclic anhydride structure formed from two acetoxy groups, which contributes to its reactivity and utility in various applications, including asymmetric acylation reactions and as a protecting group in organic synthesis .

1. Chiral Building Block

(R)-(+)-2-Acetoxysuccinic anhydride serves as a chiral building block in the synthesis of various optically active compounds. Its chirality is essential for introducing defined stereocenters into target molecules, which is critical for their biological activity and function.

2. Asymmetric Acylation Reactions

The compound acts as a chiral acylating agent, facilitating asymmetric acylation reactions. This process allows for the introduction of acetyl groups onto nucleophiles while preserving their chirality, which is vital for synthesizing enantiopure compounds necessary for pharmaceutical applications .

3. Reactivity with Biological Macromolecules

(R)-(+)-2-Acetoxysuccinic anhydride interacts with biological macromolecules such as proteins and nucleic acids. Its electrophilic nature enables it to form covalent bonds with nucleophiles present in biological targets, potentially influencing biological systems or serving as a tool in drug design .

Case Study 1: Synthesis of Chiral Amino Alcohols

Recent research has demonstrated the utility of (R)-(+)-2-Acetoxysuccinic anhydride in the synthesis of chiral vicinal amino alcohol derivatives. The study reported yields ranging from 47% to 98% with enantiomeric excess (ee) values between 50% and 98%, showcasing its effectiveness as a chiral reagent under Lewis acid catalysis .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Chiral Amino Alcohol Synthesis | 47-98 | 50-98 |

Case Study 2: Interaction with Acetic Acid Bacteria

In another study focusing on acetic acid bacteria, (R)-(+)-2-Acetoxysuccinic anhydride was implicated in metabolic pathways involving succinyl-CoA. The compound's role in biochemical reactions highlights its potential influence on microbial metabolism and resistance mechanisms against acetic acid .

Research Findings

Research indicates that (R)-(+)-2-Acetoxysuccinic anhydride can be utilized effectively in various synthetic pathways, particularly those requiring chirality. Studies have shown that it can act as both a protecting group and a reactive intermediate, enhancing its versatility in organic synthesis.

Summary of Key Findings:

- Acts as a chiral building block for optically active compounds.

- Functions as a chiral acylating agent in asymmetric reactions.

- Interacts with biological macromolecules, influencing drug design.

- Demonstrates significant utility in the synthesis of chiral amino alcohols with high yields and enantiomeric purity.

Propriétés

IUPAC Name |

[(3R)-2,5-dioxooxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJHSASZZAIAU-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431121 | |

| Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79814-40-7 | |

| Record name | (3R)-3-(Acetyloxy)dihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79814-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.